molecular formula C34H20N2O6 B14633304 4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) CAS No. 54395-42-5

4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)

Cat. No.: B14633304
CAS No.: 54395-42-5
M. Wt: 552.5 g/mol
InChI Key: IHEDFPFGQSZPNL-UHFFFAOYSA-N
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Description

4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is an aromatic compound with a complex structure It is characterized by the presence of isoindole dione groups connected through a phenylenebis(oxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,3-phenylenebis(oxy)bis(2-phenyl-1H-isoindole-1,3(2H)-dione) with appropriate reagents under controlled conditions. One common method involves the use of a condensation reaction between phthalic anhydride and an aromatic diamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) involves its interaction with molecular targets through its aromatic and isoindole dione groups. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) lies in its specific phenylenebis(oxy) linkage and the presence of phenyl groups, which confer distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

54395-42-5

Molecular Formula

C34H20N2O6

Molecular Weight

552.5 g/mol

IUPAC Name

4-[3-(1,3-dioxo-2-phenylisoindol-4-yl)oxyphenoxy]-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C34H20N2O6/c37-31-25-16-8-18-27(29(25)33(39)35(31)21-10-3-1-4-11-21)41-23-14-7-15-24(20-23)42-28-19-9-17-26-30(28)34(40)36(32(26)38)22-12-5-2-6-13-22/h1-20H

InChI Key

IHEDFPFGQSZPNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC(=CC=C4)OC5=CC=CC6=C5C(=O)N(C6=O)C7=CC=CC=C7

Origin of Product

United States

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